molecular formula C10H11ClO2 B13972500 3-Chloro-4-propylbenzoic acid

3-Chloro-4-propylbenzoic acid

Cat. No.: B13972500
M. Wt: 198.64 g/mol
InChI Key: PCMFSRKLXNENFP-UHFFFAOYSA-N
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Description

3-Chloro-4-propylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with a chlorine atom at the 3-position and a propyl group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.45 g/mol. The compound is structurally characterized by the interplay of electron-withdrawing (Cl) and electron-donating (propyl) substituents, which influence its physicochemical properties, including acidity, solubility, and reactivity. Potential applications include use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its hybrid electronic effects for tailored reactivity .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-4-propylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

PCMFSRKLXNENFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-propylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chlorobenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-propylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-propylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-4-propylbenzoic acid with three related benzoic acid derivatives, highlighting substituent effects on key properties:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility pKa (Estimated) Applications
This compound Cl (3), Propyl (4) 198.45 ~160–180* Low in water; soluble in organic solvents ~3.5* Pharmaceutical intermediates
4-Chlorobenzoic acid Cl (4) 156.57 ~240 Soluble in 0.5 N NaOH 2.8–3.0 USP-standard synthesis
Caffeic acid 3,4-Dihydroxy, propenoic 180.16 223–225 High in water ~4.5 Antioxidants, cosmetics
3-Chloro-4-propoxybenzoic acid Cl (3), Propoxy (4) 214.45 ~120–140* Soluble in organic solvents ~3.8* Fine chemical synthesis

*Estimated based on substituent effects and analogous compounds.

Substituent Effects on Acidity

  • This compound : The chlorine (meta to -COOH) exerts an electron-withdrawing effect, enhancing acidity, while the para-propyl group donates electrons, partially counteracting this effect. The net pKa is estimated at ~3.5 , higher than 4-chlorobenzoic acid but lower than unsubstituted benzoic acid (pKa ~4.2).
  • 4-Chlorobenzoic acid : The para-chloro group strongly withdraws electrons, yielding a lower pKa (2.8–3.0 ) and higher acidity .
  • Caffeic acid: The 3,4-dihydroxy groups donate electrons, raising the pKa to ~4.5, while the propenoic acid moiety adds complexity to its reactivity .

Solubility and Physical State

  • This compound: The hydrophobic propyl group reduces water solubility, favoring dissolution in organic solvents like ethanol or dichloromethane.
  • 4-Chlorobenzoic acid : Forms a white crystalline solid with high solubility in alkaline solutions (e.g., 0.5 N NaOH) due to deprotonation of the -COOH group .
  • Caffeic acid : Polar hydroxyl groups enhance water solubility, making it suitable for dietary supplements and cosmetic formulations .

Research and Analytical Methods

Structural elucidation of such compounds often employs X-ray crystallography (e.g., WinGX suite for small-molecule analysis ) and potentiometric titration for purity assessment, as demonstrated for 4-chlorobenzoic acid . The absence of direct data on this compound underscores the need for further experimental studies to confirm inferred properties.

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